N1,N3-BIS(2,4-DICHLOROPHENYL)BENZENE-1,3-DICARBOXAMIDE
Overview
Description
N1,N3-BIS(2,4-DICHLOROPHENYL)BENZENE-1,3-DICARBOXAMIDE is a chemical compound known for its unique structure and properties It is characterized by the presence of two 2,4-dichlorophenyl groups attached to a benzene-1,3-dicarboxamide core
Scientific Research Applications
N1,N3-BIS(2,4-DICHLOROPHENYL)BENZENE-1,3-DICARBOXAMIDE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1,N3-BIS(2,4-DICHLOROPHENYL)BENZENE-1,3-DICARBOXAMIDE typically involves the reaction of 2,4-dichloroaniline with isophthaloyl chloride under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for mixing and temperature control can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
N1,N3-BIS(2,4-DICHLOROPHENYL)BENZENE-1,3-DICARBOXAMIDE can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of electron-withdrawing chloro groups.
Oxidation and Reduction: It can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.
Hydrolysis: The amide bonds in the compound can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can facilitate hydrolysis.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis of the amide bonds can yield the corresponding carboxylic acids and amines.
Mechanism of Action
The mechanism of action of N1,N3-BIS(2,4-DICHLOROPHENYL)BENZENE-1,3-DICARBOXAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
N1,N3-BIS(2-SULFANYLETHYL)BENZENE-1,3-DICARBOXAMIDE: Known for its use as a mercury chelator and antioxidant.
N1,N3-BIS(2,2,6,6-TETRAMETHYLPIPERIDIN-4-YL)ISOPHTHALAMIDE: Used in the synthesis of light-emitting molecules.
IOPROMIDE: A non-ionic, water-soluble X-ray contrast agent.
Uniqueness
N1,N3-BIS(2,4-DICHLOROPHENYL)BENZENE-1,3-DICARBOXAMIDE is unique due to its specific structural features, which confer distinct chemical and biological properties
Properties
IUPAC Name |
1-N,3-N-bis(2,4-dichlorophenyl)benzene-1,3-dicarboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12Cl4N2O2/c21-13-4-6-17(15(23)9-13)25-19(27)11-2-1-3-12(8-11)20(28)26-18-7-5-14(22)10-16(18)24/h1-10H,(H,25,27)(H,26,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZONILYUDXWXKHJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)NC2=C(C=C(C=C2)Cl)Cl)C(=O)NC3=C(C=C(C=C3)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12Cl4N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.1 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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